molecular formula C12H17IN2O B14789500 2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

Katalognummer: B14789500
Molekulargewicht: 332.18 g/mol
InChI-Schlüssel: GMGYIOBSFWDMEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide is an organic compound that features an amide functional group, an iodine-substituted phenyl ring, and a branched alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide typically involves the coupling of an amine with an iodinated benzyl halide under controlled conditions. One common method is the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl iodide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine-substituted phenyl ring may facilitate binding to specific sites, while the amide group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride: Similar in structure but with a different functional group.

    2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Shares the amino and phenyl groups but differs in the overall structure and functional groups.

Uniqueness

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide is unique due to its specific combination of an iodine-substituted phenyl ring and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .

Eigenschaften

Molekularformel

C12H17IN2O

Molekulargewicht

332.18 g/mol

IUPAC-Name

2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide

InChI

InChI=1S/C12H17IN2O/c1-8(2)11(14)12(16)15-7-9-5-3-4-6-10(9)13/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)

InChI-Schlüssel

GMGYIOBSFWDMEC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.